Molecular Weight and LogP Differentiation from Non-Phenylpropyl 2-Bromoacetamide Analogs
The molecular weight and predicted lipophilicity (LogP) of 2-bromo-N-(1-phenylpropyl)acetamide are substantially higher than those of common 2-bromoacetamide building blocks such as 2-bromo-N-phenylacetamide and 2-bromoacetamide itself. This impacts both its physical handling properties and its predicted pharmacokinetic behavior in biological screening cascades [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 256.14 g/mol; Predicted XLogP3 = ~3.2 |
| Comparator Or Baseline | 2-Bromo-N-phenylacetamide: MW = 214.06 g/mol; XLogP3 = ~1.9 ; 2-Bromoacetamide: MW = 137.98 g/mol; XLogP3 = -0.4 [1] |
| Quantified Difference | ΔMW = +42.08 g/mol vs. 2-bromo-N-phenylacetamide; ΔXLogP3 ≈ +1.3 units |
| Conditions | Predicted molecular descriptors from authoritative chemical databases; experimental values not available for target compound. |
Why This Matters
This difference in molecular weight and lipophilicity directly influences compound solubility, membrane permeability, and suitability for fragment-based drug discovery (FBDD) versus lead-like compound screening, making procurement choice consequential for assay design.
- [1] PubChem. (n.d.). 2-Bromoacetamide (CID 12139). Retrieved from PubChem. View Source
